molecular formula C18H16N2O3S B5836998 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B5836998
M. Wt: 340.4 g/mol
InChI Key: NKHKSUHYIBBXHZ-UHFFFAOYSA-N
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Description

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with the molecular formula C18H16N2O3S and a molecular weight of 340.39624 g/mol . This compound features a naphthyl group, a thiazole ring, and an oxopentanoic acid moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the oxopentanoic acid moiety under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl and thiazole groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16(9-4-10-17(22)23)20-18-19-15(11-24-18)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,9-10H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHKSUHYIBBXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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